(20S)-20-Hydroxypregn-4-en-3-one (20S)-20-Hydroxypregn-4-en-3-one (20S)-20-hydroxypregn-4-en-3-one is a 20-hydroxypregn-4-en-3-one. It has a role as a human metabolite and a mouse metabolite.
(20S)-20-Hydroxypregn-4-en-3-one is a natural product found in Homo sapiens with data available.
A biologically active 20-alpha-reduced metabolite of PROGESTERONE. It is converted from progesterone to 20-alpha-hydroxypregn-4-en-3-one by the 20-ALPHA-HYDROXYSTEROID DEHYDROGENASE in the CORPUS LUTEUM and the PLACENTA.
Brand Name: Vulcanchem
CAS No.: 145-14-2
VCID: VC21144215
InChI: InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16-,17+,18-,19-,20-,21+/m0/s1
SMILES: CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol

(20S)-20-Hydroxypregn-4-en-3-one

CAS No.: 145-14-2

Cat. No.: VC21144215

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

(20S)-20-Hydroxypregn-4-en-3-one - 145-14-2

Specification

Description (20S)-20-hydroxypregn-4-en-3-one is a 20-hydroxypregn-4-en-3-one. It has a role as a human metabolite and a mouse metabolite.
(20S)-20-Hydroxypregn-4-en-3-one is a natural product found in Homo sapiens with data available.
A biologically active 20-alpha-reduced metabolite of PROGESTERONE. It is converted from progesterone to 20-alpha-hydroxypregn-4-en-3-one by the 20-ALPHA-HYDROXYSTEROID DEHYDROGENASE in the CORPUS LUTEUM and the PLACENTA.
CAS No. 145-14-2
Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
IUPAC Name (8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16-,17+,18-,19-,20-,21+/m0/s1
Standard InChI Key RWBRUCCWZPSBFC-RXRZZTMXSA-N
Isomeric SMILES C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
SMILES CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Canonical SMILES CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Melting Point 126 - 131 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator